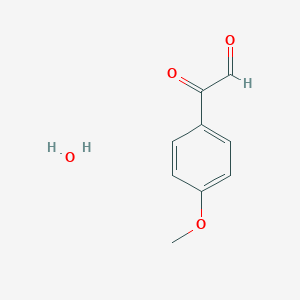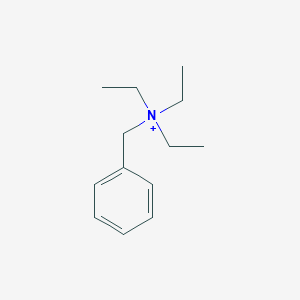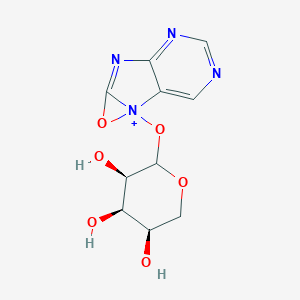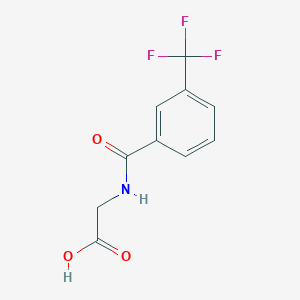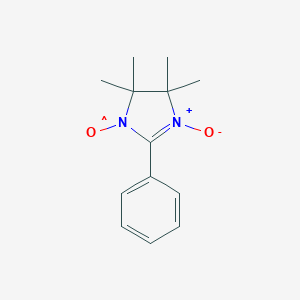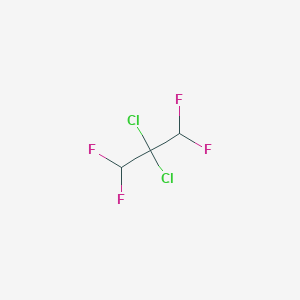
2,2-Dichloro-1,1,3,3-tetrafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,1,3,3-tetrafluoropropane, also known as HCFC-124, is a colorless, odorless gas that is used in various industrial applications. It is a member of the hydrochlorofluorocarbon (HCFC) family, which is a group of chemicals that are used as refrigerants, solvents, and foam-blowing agents. HCFC-124 has been widely used in the past as a refrigerant, but due to its harmful effects on the environment, its use has been phased out in many countries.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,1,3,3-tetrafluoropropane is not well understood. It is believed to act as a central nervous system depressant, affecting the release and uptake of neurotransmitters in the brain. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have anesthetic properties, and it has been used as a general anesthetic in some medical procedures.
Efectos Bioquímicos Y Fisiológicos
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause liver and kidney damage in animals, and it has been linked to developmental and reproductive problems. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have neurotoxic effects, including memory impairment and decreased motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It is a highly stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, its use is limited by its harmful effects on the environment and its potential health risks to laboratory workers.
Direcciones Futuras
As 2,2-Dichloro-1,1,3,3-tetrafluoropropane is being phased out in many countries, there is a need for the development of new, environmentally friendly alternatives. Research is currently underway to develop new refrigerants and foam-blowing agents that have lower global warming potential and ozone depletion potential. There is also ongoing research into the potential health effects of 2,2-Dichloro-1,1,3,3-tetrafluoropropane and other HCFCs, with the aim of developing safer alternatives for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2,2-Dichloro-1,1,3,3-tetrafluoropropane involves the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been used in the development of new refrigerants and foam-blowing agents that have lower environmental impact.
Propiedades
Número CAS |
17705-30-5 |
|---|---|
Nombre del producto |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Fórmula molecular |
C3H2Cl2F4 |
Peso molecular |
184.94 g/mol |
Nombre IUPAC |
2,2-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H |
Clave InChI |
IGUGQDSSBKNSBH-UHFFFAOYSA-N |
SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
SMILES canónico |
C(C(C(F)F)(Cl)Cl)(F)F |
Otros números CAS |
17705-30-5 |
Sinónimos |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



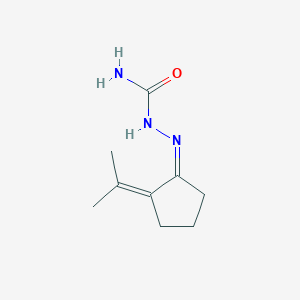


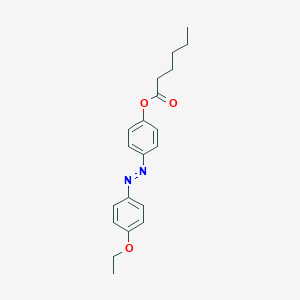
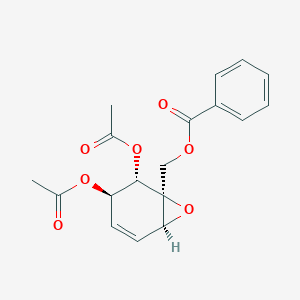

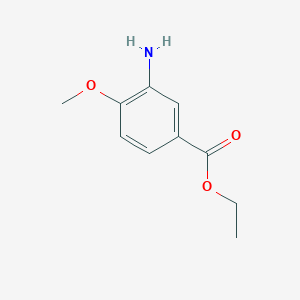
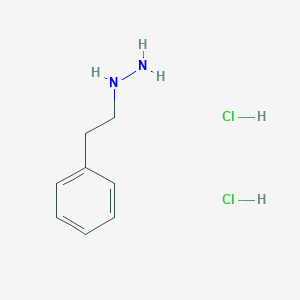
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
